molecular formula C15H18N4O B14160857 N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine CAS No. 331444-03-2

N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14160857
CAS No.: 331444-03-2
M. Wt: 270.33 g/mol
InChI Key: TUEFRJVMUCJVLF-UHFFFAOYSA-N
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Description

N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused bicyclic structure consisting of a pyrimidine ring and an indole ring. The presence of the butyl and methoxy groups further modifies its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the butyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is unique due to the presence of both butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These modifications can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

CAS No.

331444-03-2

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C15H18N4O/c1-3-4-7-16-15-14-13(17-9-18-15)11-8-10(20-2)5-6-12(11)19-14/h5-6,8-9,19H,3-4,7H2,1-2H3,(H,16,17,18)

InChI Key

TUEFRJVMUCJVLF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OC

Origin of Product

United States

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